2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride
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Overview
Description
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C8H13FN2O2S·HCl. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a piperidine ring, a cyano group, and a sulfonyl fluoride group, making it a versatile molecule for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 4-cyanopiperidine with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the sulfonyl fluoride group.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The cyano group and piperidine ring also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl chloride
- 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl bromide
- 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl iodide
Uniqueness
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring precise modification of biological molecules, such as enzyme inhibition and protein labeling .
Properties
IUPAC Name |
2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O2S.ClH/c9-14(12,13)6-3-8(7-10)1-4-11-5-2-8;/h11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFBRGYLYHIZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCS(=O)(=O)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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